Propane, 1,1'-oxybis(2-methoxy-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,1’-oxybis(2-methoxy-) typically involves the reaction of 2-methoxypropanol with a suitable dehydrating agent to form the ether linkage . Common dehydrating agents used in this reaction include sulfuric acid or phosphorus pentoxide . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of Propane, 1,1’-oxybis(2-methoxy-) can be scaled up using continuous flow reactors . This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 2-methoxypropanol and the dehydrating agent into the reactor, followed by the removal of the product and any by-products .
Chemical Reactions Analysis
Types of Reactions
Propane, 1,1’-oxybis(2-methoxy-) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether linkage to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydride or organolithium reagents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted ethers .
Scientific Research Applications
Propane, 1,1’-oxybis(2-methoxy-) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Propane, 1,1’-oxybis(2-methoxy-) exerts its effects involves the interaction of its ether linkage with various molecular targets . The compound can act as a Lewis base, donating electron pairs to electrophilic centers in chemical reactions . This interaction can lead to the formation of new chemical bonds and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
Propane, 1,1’-[methylenebis(oxy)]bis[2-methyl-]: This compound has a similar structure but with methyl groups instead of methoxy groups.
Propane, 1,1’-oxybis[2-chloro-]: This compound contains chloro groups instead of methoxy groups.
Propane, 2,2′-oxybis[1-methoxy-]: This compound has a similar ether linkage but with different substitution patterns.
Uniqueness
Propane, 1,1’-oxybis(2-methoxy-) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties . Its methoxy groups provide increased solubility in organic solvents and enhance its reactivity in nucleophilic substitution reactions .
Properties
CAS No. |
63019-84-1 |
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Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-methoxy-1-(2-methoxypropoxy)propane |
InChI |
InChI=1S/C8H18O3/c1-7(9-3)5-11-6-8(2)10-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
LQJWWOYBOHBPLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC(C)OC)OC |
Origin of Product |
United States |
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